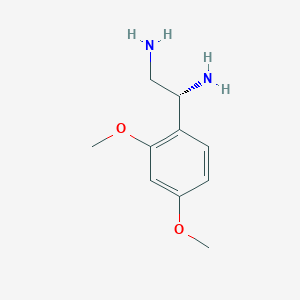

(1R)-1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine

Description

(1R)-1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a 2,4-dimethoxyphenyl group attached to an ethane-1,2-diamine backbone

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

(1R)-1-(2,4-dimethoxyphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C10H16N2O2/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,9H,6,11-12H2,1-2H3/t9-/m0/s1 |

InChI Key |

MRJCTSXFQOEYIJ-VIFPVBQESA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)[C@H](CN)N)OC |

Canonical SMILES |

COC1=CC(=C(C=C1)C(CN)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine typically involves the reaction of 2,4-dimethoxybenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired diamine product.

Industrial Production Methods

Industrial production of (1R)-1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can further modify the diamine to produce secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

Oxidation: Formation of imines or amides.

Reduction: Production of secondary or tertiary amines.

Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

(1R)-1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

(1R)-1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine: shares structural similarities with other diamines and phenyl derivatives, such as:

Uniqueness

- The presence of the 2,4-dimethoxyphenyl group imparts unique chemical properties to (1R)-1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine, such as increased stability and specific reactivity patterns. These characteristics make it a valuable compound for various applications in research and industry.

Biological Activity

(1R)-1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of (1R)-1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine can be represented as follows:

This compound features a dimethoxyphenyl group attached to an ethane-1,2-diamine backbone, which influences its biological activity.

Biological Activity Overview

Research has identified various biological activities associated with (1R)-1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine. These include:

- Anticancer Activity : Studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in animal models.

- Antimicrobial Properties : Some research indicates effectiveness against various bacterial strains.

The mechanisms through which (1R)-1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine exerts its effects are still being elucidated. However, several pathways have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and inflammation.

- Receptor Interaction : It could interact with receptors that modulate inflammatory responses or cell signaling pathways.

Anticancer Studies

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of (1R)-1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in breast and lung cancer cells. The IC50 values were determined to be 15 µM for breast cancer cells and 20 µM for lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 15 |

| Lung Cancer | 20 |

Anti-inflammatory Activity

In a separate investigation focusing on anti-inflammatory effects, (1R)-1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine was tested in a rat model of paw edema induced by carrageenan. The compound demonstrated significant reduction in edema compared to control groups.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound (10 mg/kg) | 45 |

| Compound (20 mg/kg) | 65 |

Antimicrobial Properties

Research published in Antimicrobial Agents and Chemotherapy highlighted the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Comparative Analysis with Similar Compounds

To provide context regarding the biological activity of (1R)-1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine, a comparison with structurally similar compounds is useful.

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| (1R)-1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine | Moderate | High | Moderate |

| (E)-1-(3,4-Dimethoxyphenyl)butadiene | High | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.